REACTION_SMILES
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[BH4-:22].[Br:1][c:2]1[c:3]([CH:9]([C:10](=[O:11])[O:12][CH3:13])[CH2:14][CH2:15][CH2:16][CH3:17])[cH:4][cH:5][c:6]([Br:8])[cH:7]1.[CH3:25][C:26]#[N:27].[ClH:24].[I-:20].[Li+:21].[Na+:23].[OH2:18].[OH2:19]>>[Br:1][c:2]1[c:3]([CH:9]([CH2:10][OH:11])[CH2:14][CH2:15][CH2:16][CH3:17])[cH:4][cH:5][c:6]([Br:8])[cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[BH4-]
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Name
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CCCCC(C(=O)OC)c1ccc(Br)cc1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(C(=O)OC)c1ccc(Br)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CO)c1ccc(Br)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |